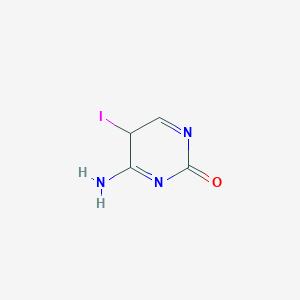
4-amino-5-iodo-5H-pyrimidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-5-iodo-5H-pyrimidin-2-one is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic organic compounds with a six-membered ring structure containing two nitrogen atoms at positions 1 and 3. This specific compound is characterized by the presence of an amino group at position 4, an iodine atom at position 5, and a keto group at position 2. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-5-iodo-5H-pyrimidin-2-one typically involves the iodination of 4-amino-2-pyrimidinone. One common method includes the reaction of 4-amino-2-pyrimidinone with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an aqueous medium at a controlled temperature to ensure the selective iodination at the 5-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of safer and more environmentally friendly reagents and solvents is also a consideration in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
4-Amino-5-iodo-5H-pyrimidin-2-one can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom at the 5-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: The amino and keto groups can participate in cyclization reactions to form fused ring systems.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, thiols, and amines. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used under controlled conditions.
Cyclization Reactions: Cyclization can be induced by heating the compound with suitable reagents like acetic anhydride or phosphorus oxychloride.
Major Products Formed
Substitution Reactions: Products include 4-amino-5-substituted pyrimidin-2-ones.
Oxidation and Reduction: Products include various oxidized or reduced derivatives of the original compound.
Cyclization Reactions: Products include fused heterocyclic systems such as pyrido[2,3-d]pyrimidines.
Aplicaciones Científicas De Investigación
4-Amino-5-iodo-5H-pyrimidin-2-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the synthesis of dyes, agrochemicals, and other industrially relevant compounds.
Mecanismo De Acción
The mechanism of action of 4-amino-5-iodo-5H-pyrimidin-2-one depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The iodine atom can facilitate the formation of halogen bonds, which can enhance binding affinity to target proteins. The amino and keto groups can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity.
Comparación Con Compuestos Similares
Similar Compounds
4-Amino-5-bromo-5H-pyrimidin-2-one: Similar structure but with a bromine atom instead of iodine.
4-Amino-5-chloro-5H-pyrimidin-2-one: Similar structure but with a chlorine atom instead of iodine.
4-Amino-5-fluoro-5H-pyrimidin-2-one: Similar structure but with a fluorine atom instead of iodine.
Uniqueness
The presence of the iodine atom in 4-amino-5-iodo-5H-pyrimidin-2-one imparts unique properties compared to its halogenated analogs. Iodine is larger and more polarizable than other halogens, which can influence the compound’s reactivity and interactions with biological targets. This makes this compound a valuable compound for studying halogen effects in chemical and biological systems.
Propiedades
Fórmula molecular |
C4H4IN3O |
|---|---|
Peso molecular |
237.00 g/mol |
Nombre IUPAC |
4-amino-5-iodo-5H-pyrimidin-2-one |
InChI |
InChI=1S/C4H4IN3O/c5-2-1-7-4(9)8-3(2)6/h1-2H,(H2,6,8,9) |
Clave InChI |
SIYSBLIZJFHBFG-UHFFFAOYSA-N |
SMILES canónico |
C1=NC(=O)N=C(C1I)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


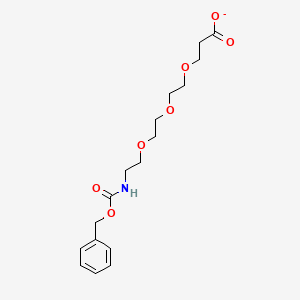

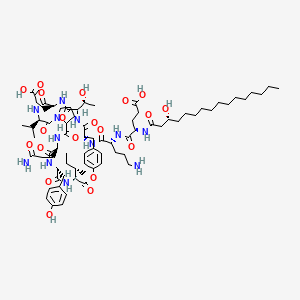
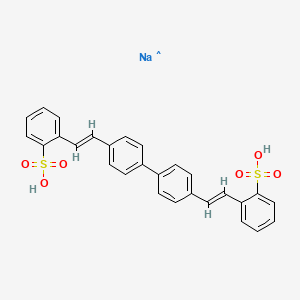

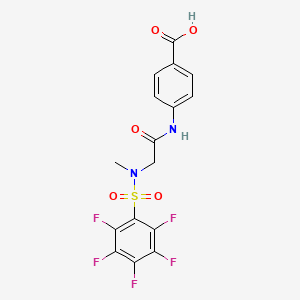

![[(2S,3S,4S,6R)-4-(dimethylamino)-6-[11-hydroxy-5-methyl-2-[2-methyl-3-[(E)-prop-1-enyl]oxiran-2-yl]-4,7,12-trioxonaphtho[2,3-h]chromen-10-yl]-2,4-dimethyloxan-3-yl] acetate](/img/structure/B12364400.png)

![Trimethyl-[2-[(4-methylphenyl)methylsulfonyl]ethyl]azanium;iodide](/img/structure/B12364418.png)
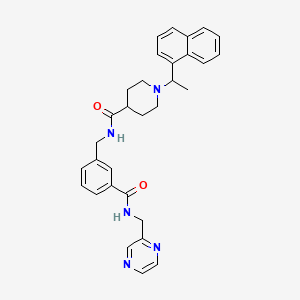
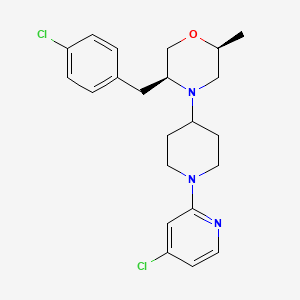
![tert-butyl 5-boranyl-2-oxo-1H-spiro[indole-3,4'-piperidine]-1'-carboxylate](/img/structure/B12364431.png)

